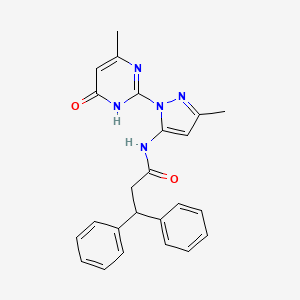
TCMDC-124944
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, and a diphenylpropanamide moiety
Aplicaciones Científicas De Investigación
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
TCMDC-124944, also known as N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the parasite Plasmodium falciparum, which is responsible for the most deadly form of malaria .
Mode of Action
This compound interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124944 adduct, which inhibits the function of PfAsnRS . This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in Plasmodium falciparum . By inhibiting PfAsnRS, this compound disrupts the synthesis of proteins, which are essential for the growth and survival of the parasite .
Result of Action
The molecular effect of this compound’s action is the formation of an Asn-TCMDC-124944 adduct that inhibits PfAsnRS . On a cellular level, this results in the disruption of protein synthesis and the activation of the amino acid starvation response in Plasmodium falciparum . This leads to the inhibition of the parasite’s growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole-pyrimidine intermediate with 3,3-diphenylpropanamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole-pyrimidine derivatives and diphenylpropanamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents .
Uniqueness
N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and structural features.
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-14-22(30)27-24(25-16)29-21(13-17(2)28-29)26-23(31)15-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,20H,15H2,1-2H3,(H,26,31)(H,25,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEKOFLULMNCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2381565.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)
![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)
![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)
![2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2381574.png)
![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)
![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)


![2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)
